molecular formula C10H11N5O3 B1614830 4',5'-Didehydro-5'-deoxyadenosine CAS No. 20535-04-0

4',5'-Didehydro-5'-deoxyadenosine

Cat. No.: B1614830
CAS No.: 20535-04-0
M. Wt: 249.23 g/mol
InChI Key: OGHMFWYXBZGWRH-UHFFFAOYSA-N
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Description

4’,5’-Didehydro-5’-deoxyadenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Didehydro-5’-deoxyadenosine typically involves the dehydrogenation of 5’-deoxyadenosine. This process can be achieved through various chemical reactions, including the use of specific catalysts and reaction conditions. For instance, one method involves the use of a dehydrogenation agent under controlled temperature and pressure to remove hydrogen atoms from the 5’-deoxyadenosine molecule .

Industrial Production Methods

Industrial production of 4’,5’-Didehydro-5’-deoxyadenosine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4’,5’-Didehydro-5’-deoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the efficiency and outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of functionalized nucleoside analogs .

Scientific Research Applications

4’,5’-Didehydro-5’-deoxyadenosine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’,5’-Didehydro-5’-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This interference can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The compound targets specific enzymes involved in nucleic acid metabolism, disrupting their normal function and leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,5’-Didehydro-5’-deoxyadenosine is unique due to its specific dehydrogenation at the 4’ and 5’ positions, which imparts distinct chemical and biological properties. This structural modification enhances its potential as a therapeutic agent and research tool, distinguishing it from other nucleoside analogs .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHMFWYXBZGWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297965
Record name 9-(5-deoxypent-4-enofuranosyl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20535-04-0
Record name NSC119842
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(5-deoxypent-4-enofuranosyl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4',5'-Didehydro-5'-deoxyadenosine
Reactant of Route 2
4',5'-Didehydro-5'-deoxyadenosine
Reactant of Route 3
4',5'-Didehydro-5'-deoxyadenosine
Reactant of Route 4
4',5'-Didehydro-5'-deoxyadenosine
Reactant of Route 5
4',5'-Didehydro-5'-deoxyadenosine
Reactant of Route 6
4',5'-Didehydro-5'-deoxyadenosine

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